1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)-
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Overview
Description
1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)- is a heterocyclic compound with the molecular formula C7H11N3 and a molecular weight of 137.186. This compound is part of the pyrazole family, which is known for its diverse applications in scientific research and industry.
Preparation Methods
The synthesis of 1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)- can be achieved through various synthetic routes. One common method involves the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide under ambient pressure, and an aryl iodide . Another approach includes the reaction of 5-amino-pyrazoles with ethyl nitrite or sodium nitrite in a 10% aqueous hydrochloric acid solution . These methods provide efficient pathways to obtain the desired compound with high yield and purity.
Chemical Reactions Analysis
1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: Intramolecular cyclization can occur, leading to the formation of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]-1,2,4-triazines, and pyrazolo[1,5-a]-1,3,5-triazines.
Scientific Research Applications
1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)- has a wide range of applications in scientific research, including:
Chemistry: It serves as an important intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)- can be compared with other similar compounds, such as:
1H-Pyrazol-5-amine, 3-(1-methylcyclopropyl)-: This compound has a similar structure but differs in the position of the amino group.
5-Amino-4-hydroxyiminopyrazoles: These compounds have additional functional groups that confer different chemical properties and reactivity.
1,3-Diaza-2,4-cyclopentadienes: These compounds share some reactivity patterns with pyrazoles but have distinct structural features.
The uniqueness of 1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)- lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5-(1-methylcyclopropyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-7(2-3-7)5-4-6(8)10-9-5/h4H,2-3H2,1H3,(H3,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJWHQPZBNQJCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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